(3S,4S)-4-fluorotetrahydrofuran-3-ol
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Overview
Description
(3S,4S)-4-fluorotetrahydrofuran-3-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a tetrahydrofuran ring with a fluorine atom and a hydroxyl group attached to it, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-fluorotetrahydrofuran-3-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst, followed by fluorination and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing efficient chiral catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-fluorotetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted tetrahydrofuran derivatives.
Scientific Research Applications
(3S,4S)-4-fluorotetrahydrofuran-3-ol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (3S,4S)-4-fluorotetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its fluorine atom can enhance binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-methyltetrahydrofuran-3-ol
- (3S,4S)-4-chlorotetrahydrofuran-3-ol
- (3S,4S)-4-bromotetrahydrofuran-3-ol
Uniqueness
(3S,4S)-4-fluorotetrahydrofuran-3-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H7FO2 |
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Molecular Weight |
106.10 g/mol |
IUPAC Name |
(3S,4S)-4-fluorooxolan-3-ol |
InChI |
InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
INQHWCYKASVEQT-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)F)O |
Canonical SMILES |
C1C(C(CO1)F)O |
Origin of Product |
United States |
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